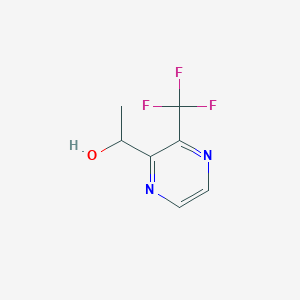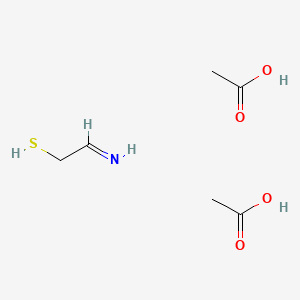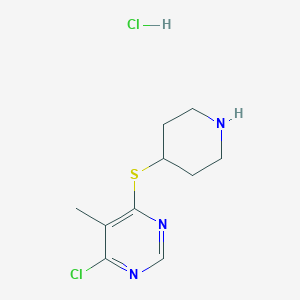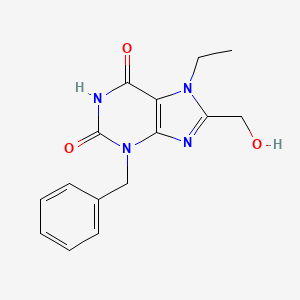
4-(1,1-Difluoroethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)pyridin-2-amine is an organic compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a 1,1-difluoroethyl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One efficient method involves the use of 2,2-difluoroacetic anhydride as a starting material. The process typically involves a five-step reaction sequence and two-pot synthesis . The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and economical methods that ensure consistent quality and yield. The process may include bulk custom synthesis and sourcing of raw materials from reliable suppliers . The production methods are designed to be practical and efficient, catering to the demands of large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the difluoroethyl group or the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes. For example, it may target protein kinases or other signaling molecules involved in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)pyrimidin-2-amine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its difluoroethyl group enhances its stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-11-6(10)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
KIUZAVMEDKQNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)



![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)

![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)



![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
